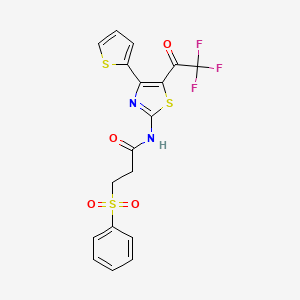![molecular formula C16H16ClN7O2 B2923742 (5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 2034417-68-8](/img/structure/B2923742.png)
(5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a triazole ring, and a piperazine ring . It belongs to the class of heterocyclic compounds, which are cyclic compounds with at least two different elements in the ring members . These compounds are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups and rings. The presence of a pyridine ring, a triazole ring, and a piperazine ring contributes to its unique chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of several reactive groups. The triazole ring, in particular, is known to participate in a variety of reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
The compound's relevance to scientific research is highlighted through its association with the synthesis and study of antimicrobial activities. For instance, novel derivatives of 1,2,4-triazole have been synthesized and tested for their antimicrobial properties, indicating the potential of structurally similar compounds in contributing to the development of new antimicrobial agents. These findings demonstrate the chemical's utility in creating substances that possess good to moderate activities against various microorganisms (Bektaş et al., 2007).
Genotoxicity Studies
Research exploring the genotoxicity of compounds structurally related to (5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone has been conducted. These studies are essential in evaluating the safety profiles of potential therapeutic agents, focusing on their metabolism and interaction with DNA to assess the risk of genetic damage and its implications for drug development (Kalgutkar et al., 2007).
Design and Biological Evaluation for Therapeutic Uses
The compound is part of a broader category of chemicals evaluated for their therapeutic potential, including as inhibitors of specific enzymes or receptors. For example, aminopyridopyrazinones have been identified as potent and selective inhibitors, demonstrating significant in vivo efficacy in disease models. These compounds' ability to penetrate the brain makes them particularly interesting for assessing the therapeutic potential of central inhibition of target enzymes or receptors, marking a critical step in drug discovery and development (Hughes et al., 2010).
Molecular Interaction Studies
Investigations into the molecular interactions of related compounds with biological receptors contribute to understanding the mechanistic basis of their action. This knowledge is instrumental in designing drugs with improved efficacy and reduced side effects, highlighting the compound's importance in the field of medicinal chemistry and pharmacology (Shim et al., 2002).
Anticonvulsant and Antimicrobial Activity
Further emphasizing the compound's relevance, studies have synthesized and evaluated derivatives for their anticonvulsant and antimicrobial activities. These efforts underscore the continuous search for novel therapeutic agents capable of addressing diverse health challenges, from infectious diseases to neurological disorders (Aytemir et al., 2004).
Wirkmechanismus
Target of Action
Compounds containing the triazole nucleus are known to bind to a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Nevertheless, triazole compounds, which are part of this compound’s structure, are capable of forming hydrogen bonds due to their nitrogen atoms, enabling them to interact with various biological targets . This interaction can lead to changes in the function of the target, which can result in various biological effects.
Biochemical Pathways
It’s worth noting that triazole derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The presence of the triazole ring and other functional groups in the compound could influence its pharmacokinetic properties, potentially affecting its bioavailability .
Result of Action
Given the broad range of biological activities associated with triazole compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-5-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN7O2/c1-10-20-21-14-13(18-2-3-24(10)14)22-4-6-23(7-5-22)16(26)11-8-12(17)15(25)19-9-11/h2-3,8-9H,4-7H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXYUYWBWMBCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CNC(=O)C(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

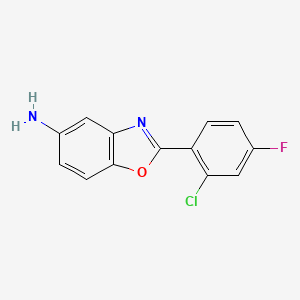
![[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol](/img/structure/B2923660.png)
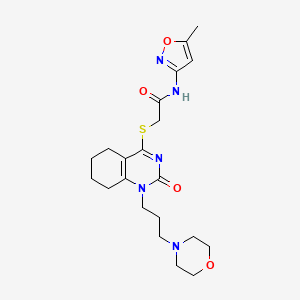
![3-[(2-Ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2923663.png)
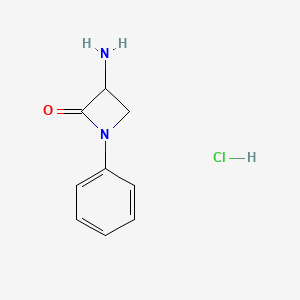
![4-(N,N-dimethylsulfamoyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2923665.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2923668.png)
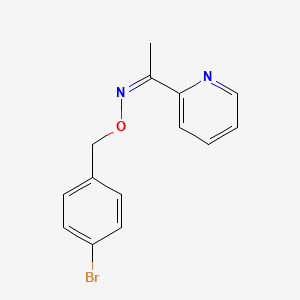

![diethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2923673.png)
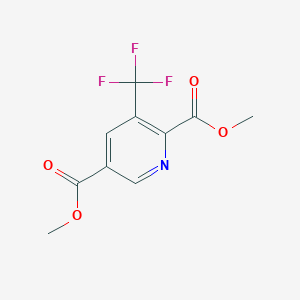

![N-[cyano(2,4-difluorophenyl)methyl]-2-(2-hydroxyphenoxy)acetamide](/img/structure/B2923677.png)
